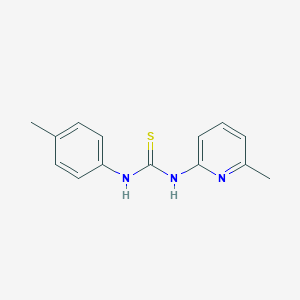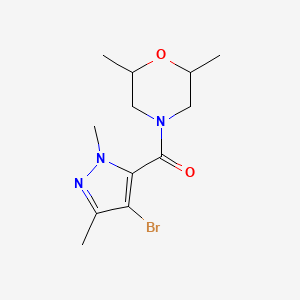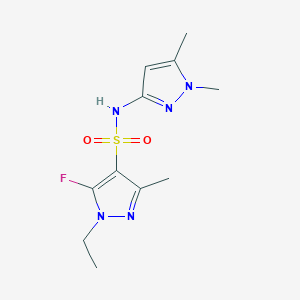
1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 6-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
4-Methylphenyl isothiocyanate+6-Methyl-2-aminopyridine→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea include other thiourea derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but can differ in their biological activities and applications. Examples of similar compounds include:
- 1-Phenyl-3-(pyridin-2-yl)thiourea
- 1-(4-Chlorophenyl)-3-(pyridin-2-yl)thiourea
- 1-(4-Methylphenyl)-3-(pyridin-2-yl)thiourea
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-6-8-12(9-7-10)16-14(18)17-13-5-3-4-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
InChI Key |
BMUBHKHHBKRYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B10916037.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]ethanediamide](/img/structure/B10916044.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10916051.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10916075.png)
![2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10916081.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916084.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B10916087.png)

![Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10916099.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10916137.png)
![methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10916138.png)
